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Introduction

Omzotirome (formerly TRC-150094) is an investigational, orally administered, selective thyroid
hormone receptor-beta (TR[) agonist in late-stage clinical development for the treatment of
type 2 diabetes and associated cardiometabolic conditions.[1] Its mechanism of action, which
aims to harness the metabolic benefits of thyroid hormone while avoiding its deleterious
cardiac effects, positions it as a potentially novel therapeutic option. This guide provides a
comparative analysis of Omzotirome's efficacy against two leading classes of established
diabetes medications: glucagon-like peptide-1 (GLP-1) receptor agonists and sodium-glucose
cotransporter-2 (SGLT2) inhibitors.

Disclaimer: The efficacy data for Omzotirome presented in this guide is based on Phase 2
clinical trial results. As of the time of publication, Phase 3 clinical trial data for Omzotirome,
particularly regarding the primary endpoint of HbAlc reduction, has not been made publicly
available. Therefore, the comparisons drawn should be considered preliminary and interpreted
with caution pending the release of comprehensive Phase 3 results.

Mechanism of Action: A Targeted Approach
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Omzotirome selectively activates the thyroid hormone receptor-beta (TR[3), which is
predominantly expressed in the liver. This selective activation is designed to mediate the
beneficial metabolic effects of thyroid hormone, such as:

e Improved insulin sensitivity: Enhancing the body's response to insulin.
o Reduced gluconeogenesis: Decreasing the liver's production of glucose.
e Lowered atherogenic lipids: Reducing levels of LDL cholesterol and triglycerides.

Crucially, Omzotirome has a lower affinity for the thyroid hormone receptor-alpha (TRa), which
is primarily found in the heart and bone. This selectivity aims to avoid the adverse cardiac
effects, such as tachycardia and arrhythmias, and potential bone density loss associated with
non-selective thyroid hormone receptor activation.
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Caption: Signaling pathway of Omzotirome in a hepatocyte.

Comparative Efficacy
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The following table summarizes the available efficacy data for Omzotirome from its Phase 2

trial and compares it with the established efficacy of leading GLP-1 receptor agonists

(Semaglutide) and SGLT2 inhibitors (Empagliflozin) from their respective pivotal clinical trial

programs.

Efficacy Parameter

Omzotirome (TRC-
150094)[2][3]

Semaglutide (GLP-
1 RA)[4]

Empagliflozin
(SGLT2i)[1][5]

Glycemic Control

HbAlc Reduction

Data not available

from Phase 2/3 trials

-1.5% to -1.8% (vs.

placebo)

-0.7% to -0.8% (vs.

placebo)

Fasting Plasma
Glucose (FPG)
Reduction

13.9 t0 21.7 mg/dL (at
25mg and 50mg

doses)

Significant reductions

observed

Significant reductions

observed

Body Weight

Change in Body
Weight

Weight neutral

-5.3 kg to -6.5 kg (vs.

placebo)

-2.1 kg to -2.5 kg (vs.

placebo)

Cardiometabolic

Parameters

Mean Arterial
Pressure (MAP)
Reduction

3.1to 4.2 mmHg

Reductions in systolic
blood pressure

observed

Reductions in systolic
blood pressure

observed

Lipid Profile

Favorable effect on
lowering atherogenic
lipid fractions (e.g.,

non-HDL cholesterol)

Improvements in lipid

profiles observed

Improvements in lipid

profiles observed

Cardiovascular

Outcomes

Data not available

Reduction in Major
Adverse
Cardiovascular Events
(MACE)

Reduction in MACE
and hospitalization for

heart failure

Experimental Protocols
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Omzotirome (TRC-150094) Phase 2 Trial
(CTRI/2013/03/003444)[2]

Study Design: A randomized, multicenter, double-blind, placebo-controlled, parallel-group,
Phase 2 study.

Participants: 225 subjects with type 2 diabetes and dyslipidemia receiving standard of care.
Key inclusion criteria included a body mass index of 23-35 kg/m 2, age between 30 and 65
years, fasting glucose of 2126 mg/dL or HbAlc of >6.4%, and elevated apolipoprotein-B and
triglycerides.

Intervention: Subjects were randomly assigned to one of three doses of Omzotirome (25,
50, or 75 mg) or placebo, administered once daily for 24 weeks.

Primary Efficacy Endpoints:

o Change from baseline in Fasting Plasma Glucose (FPG).
o Change from baseline in fasting insulin.

Secondary Efficacy Endpoints:

o Change from baseline in Mean Arterial Pressure (MAP).
o Change from baseline in apolipoprotein B (ApoB).

o Safety and tolerability.

Semaglutide (SUSTAIN Clinical Trial Program)[6][7]

Study Design: The SUSTAIN program consisted of a series of Phase 3, randomized,
controlled trials evaluating the efficacy and safety of once-weekly subcutaneous semaglutide
in various populations of patients with type 2 diabetes.

Participants: Thousands of patients with type 2 diabetes, including those on various
background therapies (metformin, sulfonylureas, insulin).
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« Intervention: Semaglutide (typically 0.5 mg or 1.0 mg) compared with placebo, active
comparators (e.g., sitagliptin, exenatide extended-release), or as an add-on to existing
therapies.

o Primary Efficacy Endpoint: Change from baseline in HbAlc at the end of the treatment
period (typically 30 to 56 weeks).

o Key Secondary Efficacy Endpoints:
o Change from baseline in body weight.
o Proportion of patients achieving HbAlc targets.

o Cardiovascular outcomes (in dedicated trials like SUSTAIN-6).

Empagliflozin (EMPA-REG OUTCOME Trial)[1][5][8]

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.
o Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.

« Intervention: Empagliflozin (10 mg or 25 mg once daily) or placebo, in addition to standard of

care.

» Primary Efficacy Endpoint: A composite of death from cardiovascular causes, non-fatal
myocardial infarction, or non-fatal stroke (3-point MACE).

» Key Secondary Efficacy Endpoints:
o A composite of the primary endpoint plus hospitalization for unstable angina.
o Change from baseline in HbAlc, body weight, and blood pressure.

o Renal outcomes.

Experimental Workflow
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Typical Phase 3 Clinical Trial Workflow for a Novel
Diabetes Medication
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Statistical Analysis

Results & ReportingT
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Caption: A generalized workflow for a Phase 3 diabetes clinical trial.

Conclusion
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Omzotirome, with its selective TR[3 agonist activity, presents a unique mechanism of action for
the management of type 2 diabetes and its associated cardiometabolic comorbidities.
Preliminary Phase 2 data suggests beneficial effects on glycemic parameters (FPG), blood
pressure, and atherogenic lipids, with the notable characteristic of being weight-neutral.

However, a direct and comprehensive comparison of its efficacy against established and highly
effective treatments like GLP-1 receptor agonists and SGLT2 inhibitors is currently hampered
by the lack of publicly available Phase 3 data, particularly for the key endpoint of HbAlc
reduction. While GLP-1 RAs and SGLT2i have demonstrated robust glucose-lowering,
significant weight loss benefits, and proven cardiovascular risk reduction, Omzotirome's
potential role in the diabetes treatment landscape will become clearer upon the successful
completion and reporting of its ongoing Phase 3 trials. The scientific community awaits these
results to fully understand the clinical value and positioning of this novel cardiometabolic
modulator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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